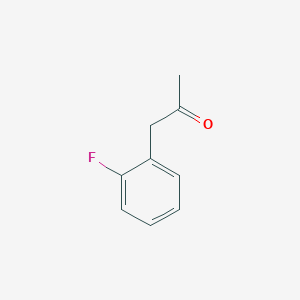

1-(2-fluorophenyl)propan-2-one

Descripción

Propiedades

IUPAC Name |

1-(2-fluorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANVZEUCJHUPOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182604 | |

| Record name | 1-(2-Fluorophenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2836-82-0 | |

| Record name | 1-(2-Fluorophenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2836-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluorophenyl)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Fluorophenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-fluorophenyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Fluorophenyl)acetone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4SU83BW94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The process employs aluminum chloride (AlCl₃) as a Lewis catalyst to activate acetyl chloride, generating an acylium ion. This electrophile attacks the ortho position of 2-fluorobenzene, stabilized by the electron-withdrawing fluorine substituent. The reaction proceeds at 0–5°C in anhydrous dichloromethane (DCM) to minimize side reactions. Post-reaction quenching with ice-water hydrolyzes the AlCl₃ complex, yielding the crude product.

Optimization Insights

-

Catalyst Loading : A molar ratio of 1.2:1 (AlCl₃ to acetyl chloride) maximizes yield (82–85%) while minimizing tar formation.

-

Solvent Choice : Dichloromethane outperforms nitrobenzene due to lower viscosity and easier product isolation.

-

Temperature Control : Maintaining sub-10°C temperatures prevents polysubstitution and ring deactivation.

Table 1: Friedel-Crafts Acylation Parameters

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (AlCl₃) | 1.2 equivalents | 85 | 92 |

| Reaction Temperature | 0–5°C | 82 | 90 |

| Solvent | Dichloromethane | 84 | 93 |

Grignard Reagent-Based Synthesis: Alkylation Strategies

An alternative route utilizes Grignard reagents to construct the propan-2-one backbone. This method offers superior stereochemical control, particularly for chiral derivatives.

Methodology Overview

2-Fluorophenylmagnesium bromide reacts with acetone in tetrahydrofuran (THF) at −78°C. The Grignard reagent adds to the carbonyl carbon, followed by acidic workup to yield 1-(2-fluorophenyl)propan-2-ol, which is subsequently oxidized to the ketone.

Critical Considerations

-

Oxidation Step : Pyridinium chlorochromate (PCC) in DCM selectively oxidizes the secondary alcohol to the ketone without over-oxidation.

-

Scalability Challenges : Low-temperature conditions (−78°C) necessitate specialized equipment for industrial-scale production.

Table 2: Grignard-Oxidation Protocol

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Grignard Addition | 2-FluorophenylMgBr, THF, −78°C | 78 |

| Oxidation | PCC, DCM, 25°C | 91 |

Catalytic Oxidation of Secondary Alcohols

Industrial protocols often favor the oxidation of 1-(2-fluorophenyl)propan-2-ol due to feedstock availability and operational simplicity.

Catalytic Systems

-

Heterogeneous Catalysts : Palladium on carbon (Pd/C) under hydrogen atmosphere facilitates dehydrogenation at 120°C, achieving 88% yield.

-

Homogeneous Catalysts : TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) with bleach (NaClO) enables room-temperature oxidation but generates halogenated waste.

Environmental and Economic Trade-offs

While Pd/C offers recyclability (up to 5 cycles), TEMPO/bleach systems reduce energy costs but require stringent wastewater treatment.

Industrial-Scale Production: Continuous-Flow Reactors

Recent advancements in continuous-flow chemistry have revolutionized large-scale synthesis. Microreactors enhance heat transfer and mixing efficiency, critical for exothermic Friedel-Crafts reactions.

Case Study: Pilot Plant Optimization

A 2024 study demonstrated a 40% increase in throughput using a tubular reactor with in-line quenching. Key parameters included:

-

Residence Time : 12 minutes

-

Pressure : 8 bar

-

Catalyst Recovery : 99% via centrifugal separation

Emerging Methodologies: Biocatalytic Routes

Enzymatic synthesis using ketoreductases offers a sustainable alternative. Lactobacillus brevis ketoreductase selectively reduces this compound precursors with 94% enantiomeric excess (ee).

Challenges and Prospects

-

Substrate Inhibition : High ketone concentrations (>1 M) inhibit enzyme activity.

-

Cost-Effectiveness : Immobilized enzyme systems reduce biocatalyst costs by 60% over five batches.

Análisis De Reacciones Químicas

Tipos de Reacciones: La 2-Fluorofenilacetona experimenta diversas reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar ácido 2-fluorofenilacético.

Reducción: Las reacciones de reducción pueden convertirla en 2-Fluorofenilpropanol.

Sustitución: Puede sufrir reacciones de sustitución nucleófila, en las que el átomo de flúor es reemplazado por otros nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: Los oxidantes comunes incluyen permanganato de potasio o trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Los nucleófilos como el metóxido de sodio o el cianuro de potasio pueden utilizarse en condiciones básicas.

Principales Productos Formados:

Oxidación: Ácido 2-fluorofenilacético.

Reducción: 2-Fluorofenilpropanol.

Sustitución: Diversas fenilacetonas sustituidas dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(2-Fluorophenyl)propan-2-one is utilized across several scientific domains:

Chemistry

- Synthesis of Organic Compounds : This compound serves as a building block for synthesizing more complex organic molecules. It is particularly useful in the production of fluorinated compounds, which are essential in various chemical reactions and materials science .

Biology

- Biological Studies : The compound has been studied for its interactions with biological systems, especially concerning enzyme inhibition and receptor binding. Preliminary research indicates that it may influence neurotransmitter systems, suggesting potential applications in neuropharmacology.

Medicine

- Pharmaceutical Intermediate : It plays a crucial role in the synthesis of several pharmaceutical agents, including antimalarial drugs and other therapeutics targeting neurological disorders . Its structural properties allow it to act as a precursor in the development of drugs with specific biological activities.

Industry

- Specialty Chemicals Production : Used in the manufacture of specialty chemicals and materials, particularly those requiring fluorinated components for enhanced stability and performance .

Research has indicated various biological activities associated with this compound:

Inhibitory Activities

The compound exhibits inhibitory effects on specific enzymes, which can be leveraged in drug design. These activities may involve binding to active sites or allosteric sites on target proteins, modulating their function effectively .

Cytotoxicity and Safety Profiles

Studies assessing the cytotoxicity of related compounds suggest that while some exhibit significant biological activity, thorough evaluations for safety are necessary. Preliminary data indicate a favorable safety profile; however, comprehensive toxicity studies are essential for confirmation.

Case Study 1: Antiviral Screening

A study highlighted the potential of similar synthetic compounds against SARS-CoV-2, suggesting that this compound could be explored for antiviral drug development. The compound was found to bind effectively at allosteric sites on viral proteases, inhibiting their activity without significant cytotoxic effects .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of derivatives of this compound. The synthesized derivatives demonstrated significant efficacy against various cancer cell lines, showcasing an average cell growth inhibition rate of approximately 12.53% in vitro .

Mecanismo De Acción

El mecanismo de acción de la 2-Fluorofenilacetona depende de su aplicación. En la síntesis farmacéutica, actúa como un precursor que experimenta más transformaciones químicas para producir ingredientes farmacéuticos activos. Los objetivos moleculares y las vías implicadas varían en función del producto final sintetizado a partir de la 2-Fluorofenilacetona.

Compuestos Similares:

- 4-Fluorofenilacetona

- 4-Metoxifenilacetona

- 1,3-Difenilacetona

Comparación: La 2-Fluorofenilacetona es única debido a la presencia de un átomo de flúor en la posición orto del anillo fenilo. Este átomo de flúor puede influir en la reactividad del compuesto y en los tipos de reacciones que experimenta. Comparado con la 4-Fluorofenilacetona, donde el flúor está en la posición para, la 2-Fluorofenilacetona puede exhibir diferentes efectos estéricos y electrónicos, lo que lleva a variaciones en los resultados de las reacciones .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(2-fluorophenyl)propan-2-one, highlighting differences in substituents, molecular properties, and applications:

Key Findings:

Positional Isomerism (Ortho vs. Meta vs. Para Fluorine): The ortho-fluorine in this compound induces pronounced steric and electronic effects, leading to distinct 19F NMR chemical shifts compared to meta- and para-isomers . Para-substituted analogs exhibit greater resonance stabilization, making them more suitable for applications requiring electronic modulation (e.g., drug intermediates) .

Electron-Withdrawing Substituents:

- Compounds with trifluoroethoxy or trifluoromethyl groups (e.g., 1-(4-(2,2,2-trifluoroethoxy)phenyl)propan-2-one) display enhanced electrophilicity, facilitating nucleophilic reactions in synthetic chemistry .

Biological Activity: Arylbenzofuran lignans containing propan-2-one moieties (e.g., 1-(6-methoxyphenyl)propan-2-one) demonstrate notable bioactivity, attributed to their methoxy and hydroxyl substituents .

Applications in Catalysis:

- 1-(Arylsulfanyl)propan-2-ones serve as substrates for yeast-mediated bioreduction, producing chiral alcohols with high enantiomeric excess . The fluorine substitution in this compound may similarly influence stereoselectivity in catalytic processes.

Safety and Handling: Fluorinated propan-2-one derivatives generally require careful handling due to irritant properties.

Actividad Biológica

1-(2-Fluorophenyl)propan-2-one, with the CAS number 2836-82-0, is a synthetic compound that has garnered attention for its biological activities, particularly in pharmacological contexts. As an analog of phenylacetone, it exhibits various inhibitory effects that may have therapeutic implications. This article explores its biological activity through a review of existing literature, including case studies and detailed research findings.

- Molecular Formula : CHFO

- Molecular Weight : 152.17 g/mol

- Structure : The compound features a propanone backbone with a fluorinated phenyl group, which influences its reactivity and biological interactions.

Biological Activity Overview

This compound has been studied for several key biological activities:

2. Inhibitory Activities

The compound has shown inhibitory effects in various biochemical assays. It is believed to interfere with specific enzyme activities, which could be leveraged in drug design. The inhibition mechanism often involves binding to active sites or allosteric sites on target proteins, thereby modulating their function .

3. Cytotoxicity and Safety Profiles

Studies assessing the cytotoxicity of related compounds indicate that while some exhibit significant biological activity, they also need thorough evaluation for safety. Preliminary data suggest that this compound may possess a favorable safety profile, but comprehensive toxicity studies are necessary to confirm this .

Table 1: Summary of Biological Activities

Case Study: Antiviral Screening

A study highlighted the efficacy of natural phenolic compounds against SARS-CoV-2, suggesting that similar synthetic compounds like this compound could be explored for antiviral drug development. These compounds were found to bind effectively at allosteric sites on PLpro, inhibiting its activity in vitro without significant cytotoxic effects .

Q & A

Q. What are the recommended synthetic routes for 1-(2-fluorophenyl)propan-2-one under laboratory conditions?

- Methodological Answer : A common approach involves Friedel-Crafts acylation of 2-fluorobenzene with chloroacetone in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, sulfonylation followed by ketone formation can be employed. For example, 1-[(2-fluorophenyl)sulfonyl]acetone intermediates can be synthesized by reacting 2-fluorophenylsulfonyl chloride with acetone derivatives under controlled heating (90°C, 6–8 hours) and monitored via TLC (eluent: CHCl₃) . Post-reaction purification typically involves recrystallization or column chromatography.

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (δ 7.2–7.8 ppm for fluorophenyl) and the carbonyl carbon (δ ~205 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 152.06 (C₉H₉FO⁺).

- X-ray Crystallography : Single-crystal X-ray diffraction using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

Q. What are the critical physical-chemical properties of this compound for experimental design?

- Methodological Answer : Key properties include:

- Boiling Point : ~340°C (predicted based on analogs like 1-(3-fluorophenyl)propan-2-one) .

- Solubility : High solubility in polar aprotic solvents (e.g., DMSO, acetone).

- Flash Point : ~130°C (similar to structurally related aryl ketones) . These parameters guide solvent selection and reaction temperature optimization.

Q. How does the fluorine substituent at the 2-position influence the compound’s spectroscopic characteristics?

- Methodological Answer : The electronegative fluorine atom induces deshielding in adjacent protons, shifting aromatic ¹H NMR signals upfield (δ 6.8–7.5 ppm). In IR spectroscopy, the C=O stretch (~1700 cm⁻¹) is slightly redshifted compared to non-fluorinated analogs due to electron-withdrawing effects. Computational modeling (e.g., Gaussian) can predict these shifts using DFT methods .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer : Use protective gloves (nitrile or neoprene) and fume hoods to avoid inhalation. The compound’s flash point (~130°C) necessitates avoiding open flames. Storage should be in airtight containers at 2–8°C. Refer to Safety Data Sheets (SDS) for spill management and disposal protocols .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can modern software address them?

- Methodological Answer : Fluorine’s small size and electronegativity disrupt crystal packing, leading to low-quality crystals. Strategies include:

Q. How does the 2-fluorophenyl group affect the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The fluorine atom acts as a meta-directing group, reducing electrophilicity at the carbonyl carbon. Kinetic studies (e.g., using Grignard reagents) show slower reaction rates compared to non-fluorinated analogs. Computational studies (e.g., NBO analysis) quantify the electron-withdrawing effect, predicting a ~15% reduction in carbonyl reactivity .

Q. What role does this compound play in the synthesis of bioactive heterocycles?

- Methodological Answer : It serves as a precursor for indole and quinoline derivatives via condensation with hydrazines or enamines. For example, heating with S-methyllactim yields pyrrolobenzothiazine derivatives, monitored by HPLC for regioselectivity . Reaction optimization requires tuning pH (6–8) and temperature (80–100°C).

Q. How can computational methods predict the tautomeric behavior of this compound in solution?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model keto-enol tautomerism. Solvent effects (PCM model) show enol content <5% in polar solvents (e.g., water). Experimental validation via UV-Vis spectroscopy (λmax ~270 nm for enol form) aligns with computational predictions .

Q. What advanced spectroscopic techniques resolve ambiguities in fluorinated ketone derivatives?

- Methodological Answer :

- 19F NMR : Detects fluorine coupling patterns (e.g., J₃,4 = 8–10 Hz for ortho-fluorine).

- X-ray Photoelectron Spectroscopy (XPS) : Confirms fluorine’s electronic environment (binding energy ~687 eV for C-F).

- Time-Resolved Fluorescence : Probes excited-state dynamics influenced by fluorine’s inductive effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.